molecular formula C11H20N4O4 B2979280 (S)-6-(Boc-Amino)-2-azidohexanoic acid CAS No. 333366-32-8

(S)-6-(Boc-Amino)-2-azidohexanoic acid

Cat. No. B2979280
CAS RN: 333366-32-8
M. Wt: 272.305
InChI Key: KROYNWSGVIHIMN-QMMMGPOBSA-N
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Description

“(S)-6-(Boc-Amino)-2-azidohexanoic acid” is a derivative of amino acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in peptide synthesis to prevent polymerization of amino acids . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .


Synthesis Analysis

The synthesis of Boc-amino acids involves the use of Boc anhydride and a suitable base . The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA) or triethylamine (TEA) .


Chemical Reactions Analysis

The Boc group can be removed from the amino acid through a reaction with a strong acid . The amine attacks a carbonyl site on di-tert-butyl dicarbonate resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .


Physical And Chemical Properties Analysis

Amino acids are the basic unit of protein and have a wide range of uses in areas such as food, medicine, feed additives, cosmetics, industry, and agriculture . The analysis of amino acids involves instruments such as ion exchange chromatography (IEC), high performance liquid chromatography (HPLC), or gas chromatography (GC) .

Scientific Research Applications

Hydrophobic and Flexible Structural Element

(S)-6-(Boc-Amino)-2-azidohexanoic acid, a derivative of 6-aminohexanoic acid, is recognized for its hydrophobic, flexible structure. This property is crucial in the chemical synthesis of modified peptides and polyamide synthetic fibers. The compound serves as a linker in biologically active structures, highlighting its versatility beyond its clinical use as an antifibrinolytic drug. Its incorporation into various molecules underpins its importance in chemical synthesis, offering a structural component that impacts molecule stability and functionality (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Catalysis and Enantioselective Synthesis

Boronic acid catalysis, a domain where compounds like (S)-6-(Boc-Amino)-2-azidohexanoic acid find application, enables highly enantioselective reactions. This includes the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the role of such compounds in producing densely functionalized cyclohexanes. This aspect of research underscores the utility of these compounds in creating complex, biologically relevant structures with high selectivity, paving the way for innovative drug design and synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Metal Coordination and Peptide Modification

The novel bipyridyl amino acid derivatives, such as 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc), and related Boc- and Fmoc-protected derivatives, are synthesized to facilitate the solid-phase peptide synthesis (SPPS) of metallopeptides. This demonstrates the compound's significance in introducing metal coordination sites within peptide backbones, which could influence peptide structure and function. The ability to complex with metals can lead to the creation of novel redox-active metal complexes, contributing to the exploration of metallopeptides in biological processes (Bishop, McCafferty, & Erickson, 2000).

Solubility and Functionalization of Carbon Nanotubes

The manipulation of solubility through structural modification, as seen with carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) using amino acids like 6-aminohexanoic acid, showcases another facet of this compound's utility. By adjusting the length of the hydrocarbon side chain, researchers can control the solubility of these functionalized SWNTs in water, indicating the compound's role in enhancing the applicability of nanomaterials across different pH ranges (Zeng, Zhang, & Barron, 2005).

Mechanism of Action

Safety and Hazards

The CO2 gas that forms during the reaction should be allowed to escape . Boc protections should not be run in closed systems .

properties

IUPAC Name

(2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYNWSGVIHIMN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(Boc-Amino)-2-azidohexanoic acid

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